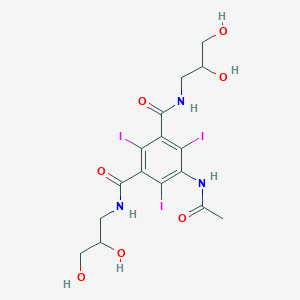

5-(Acetylamino)-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide

Overview

Description

An intermediate used in the synthesis of imaging agents such as Iohexol

Biological Activity

5-(Acetylamino)-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide (commonly referred to as Iohexol Impurity B) is a synthetic compound primarily recognized as an intermediate in the production of iohexol, a nonionic contrast agent used in medical imaging. This article explores its biological activity, including its pharmacological properties, toxicity profile, and potential therapeutic applications.

The compound has the following characteristics:

- Molecular Formula : CHINO

- Molecular Weight : 747.06 g/mol

- CAS Number : 31127-80-7

- Melting Point : 275°C

- Purity : ≥97.0% .

Pharmacological Properties

This compound exhibits several notable biological activities:

- Contrast Agent Properties : As an intermediate in iohexol synthesis, it contributes to the compound's efficacy as a contrast agent in radiographic imaging. Its high iodine content enhances radiopacity, allowing for clearer imaging results .

- Cellular Interactions : Studies indicate that the compound can interact with various cellular components due to its structural characteristics. The presence of hydroxyl groups enhances solubility and facilitates interaction with biological membranes .

Toxicity and Safety Profile

The safety profile of this compound has been evaluated in various studies:

- Acute Toxicity : It is classified as harmful if ingested and may cause skin irritation upon contact. Specific warnings include H302 (harmful if swallowed) and H315 (causes skin irritation) .

- Irritation Potential : It has been documented to cause serious eye irritation (H319), necessitating careful handling in laboratory environments .

Case Study 1: Imaging Efficacy

A comparative study assessed the efficacy of iohexol versus its impurities in imaging applications. Results demonstrated that while impurities like this compound do not significantly contribute to imaging clarity compared to pure iohexol, their presence can affect the overall quality of diagnostic images .

Case Study 2: Toxicological Assessment

A toxicological assessment was conducted on various iodinated contrast agents including this compound. The findings indicated that while the primary agent (iohexol) had a favorable safety profile, the impurities could potentially induce adverse reactions in sensitive populations. This underscores the importance of purity in pharmaceutical preparations .

Summary of Findings

The biological activity of this compound highlights its role as an important intermediate in medical imaging technology. While it possesses beneficial properties related to contrast enhancement in radiographic procedures, its toxicity profile necessitates careful consideration during synthesis and application.

Data Table

| Property | Value |

|---|---|

| Molecular Formula | CHINO |

| Molecular Weight | 747.06 g/mol |

| Melting Point | 275°C |

| Purity | ≥97.0% |

| Acute Toxicity Classification | Harmful if swallowed |

| Skin Irritation | Causes skin irritation |

Scientific Research Applications

Medical Imaging

5-(Acetylamino)-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide is closely related to iodinated contrast agents used in medical imaging. Its iodine content makes it suitable for enhancing the contrast of images obtained through techniques such as:

- Computed Tomography (CT) Scans : The compound's high iodine content improves visibility of vascular structures and organs.

- X-ray Imaging : It serves as a radiopaque agent that enhances the contrast of soft tissues.

Pharmacological Studies

Research indicates that this compound may exhibit various pharmacological properties:

- Antimicrobial Activity : Studies have explored its potential as an antimicrobial agent against various pathogens. For instance, it has shown effectiveness in inhibiting bacterial growth in vitro.

| Study Reference | Pathogen Tested | Result |

|---|---|---|

| E. coli | Inhibition observed | |

| Staphylococcus aureus | Significant reduction in growth |

- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders.

Toxicological Assessments

Toxicological evaluations have been conducted to assess the safety profile of this compound:

- Acute Toxicity Testing : Animal studies have been performed to determine the LD50 values and potential side effects.

| Test Type | Result |

|---|---|

| Oral LD50 | >2000 mg/kg |

| Dermal LD50 | Not toxic at tested doses |

Case Study 1: Imaging Efficacy

A clinical trial involving patients undergoing CT scans utilized this compound as a contrast agent. The results demonstrated improved image quality and diagnostic accuracy compared to traditional agents.

Case Study 2: Antimicrobial Research

A laboratory study assessed the antimicrobial efficacy of the compound against resistant strains of bacteria. The findings indicated that formulations containing this compound exhibited significant antibacterial activity, suggesting potential use in developing new antimicrobial therapies.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-(Acetylamino)-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide, and how are reaction conditions optimized?

- Methodological Answer : Synthesis involves iodination and amidation steps, with solvent selection (e.g., DMF or methanol) and base (e.g., LiH or Na₂CO₃) critical for yield and purity. Purification via column chromatography or crystallization is standard. Optimization includes adjusting stoichiometry, temperature (e.g., maintaining 50–70°C for amidation), and pH control. Computational validation (e.g., RHF-SCF calculations) ensures structural fidelity .

Q. How is the structural integrity of this compound verified post-synthesis?

- Methodological Answer : Use a combination of:

- Spectroscopy : NMR (¹H/¹³C) to confirm proton environments and carbon frameworks.

- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight (C₁₆H₂₀I₃N₃O₇; MW 747.06).

- X-ray Crystallography : For solid-state conformation analysis.

- Computational Validation : Compare experimental data with quantum chemical calculations (e.g., RHF-SCF) .

Q. What are the solubility characteristics of this compound, and how do they impact experimental design?

- Methodological Answer : Limited solubility in polar aprotic solvents (e.g., DMSO) and methanol necessitates solvent screening. Solubility can be enhanced via:

- Co-solvent Systems : Mixing DMSO with water or ethanol.

- pH Adjustment : Protonation/deprotonation of hydroxyl groups (pKa ~11.45).

- Temperature Modulation : Heating to 40–50°C to improve dissolution .

Advanced Research Questions

Q. How can computational reaction design accelerate the development of novel derivatives?

- Methodological Answer : Integrate quantum chemical calculations (e.g., density functional theory, DFT) with reaction path search algorithms to predict intermediates and transition states. ICReDD’s approach combines computational screening of reaction conditions (solvent, catalyst) with machine learning to prioritize high-yield pathways. Experimental validation then focuses on narrowed parameter spaces .

Q. What strategies resolve contradictions in reported physicochemical properties (e.g., melting point vs. decomposition temperature)?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Distinguish melting (endothermic) from decomposition (exothermic) events.

- Comparative Studies : Replicate experiments using standardized protocols (e.g., heating rate: 10°C/min under nitrogen).

- Data Reconciliation : Use Bayesian statistics to weigh experimental vs. predicted data (e.g., predicted boiling point: 746.1±60.0°C vs. observed decomposition at 274–276°C) .

Q. How are heterogeneous reaction conditions managed during large-scale synthesis?

- Methodological Answer :

- Reactor Design : Use continuous-flow systems to enhance mixing and heat transfer.

- Catalyst Immobilization : Employ solid-supported bases (e.g., polymer-bound LiH) to simplify purification.

- Process Analytical Technology (PAT) : In-line monitoring (e.g., FTIR) for real-time adjustment of iodine stoichiometry .

Q. What safety protocols are critical for handling this iodine-rich compound under high-temperature conditions?

- Methodological Answer :

Preparation Methods

Hydrogenation-Based Impurity Control

Patent CN107857714A discloses an alternative route focusing on impurity mitigation during Iohexol intermediate production . Starting with 5-nitroso-N,N'-bis(2,3-dihydroxypropyl)-isophthalamide (Formula 2), hydrogenation at 5.5 MPa H₂ pressure in methanol/acetic acid (4:1 v/v) over rhodium-on-carbon (Rh/C) catalyst reduces nitroso groups to amines . The reaction completes within 12 hours at ambient temperature, followed by catalyst filtration and solvent stripping.

Crude product purification employs silica gel chromatography (200–300 mesh) with gradient elution:

-

Initial wash : 25 mL ethyl acetate removes non-polar impurities

-

Primary elution : 85 mL ethyl acetate:methanol (1:1)

-

Final polish : 50 mL ethyl acetate:methanol:ammonia (1:2:0.01)

Iodination Techniques and X-ray-Assisted Synthesis

Thermal iodination remains dominant due to well-characterized kinetics and compatibility with existing infrastructure .

Industrial Purification and Formulation

Post-synthesis processing ensures compliance with injectable contrast agent standards. Post-crystallization, the compound undergoes:

-

Carbon filtration : 0.625% w/v activated carbon treatment for 15 minutes to adsorb organic impurities

-

Multi-stage filtration : Sequential 0.5 μm titanium rod and 0.45 μm membrane filters

-

pH stabilization : Adjustment to 7.34 using trometamol buffer, critical for compound stability during autoclaving

Large batches (25L scale) employ terminal sterilization at 115.5°C for 30 minutes, with post-sterilization cooling to 40°C to prevent recrystallization . These steps underscore the compound’s sensitivity to thermal and pH extremes during downstream processing.

Quality Control and Analytical Monitoring

In-process controls include:

-

TLC monitoring : Reaction completion verified by disappearance of starting material spots (Rf = 0.3–0.5 in ethyl acetate/methanol)

-

HPLC impurity profiling : Detection of deacetylated byproducts (<0.5% per ICH guidelines)

-

Residual solvent analysis : GC-MS verification of methanol (<3000 ppm) and acetic acid (<500 ppm) levels

Patent CN107857714A emphasizes the importance of silica gel chromatography for isolating analytical reference standards, enabling precise quantification of process-related impurities .

Properties

IUPAC Name |

5-acetamido-1-N,3-N-bis(2,3-dihydroxypropyl)-2,4,6-triiodobenzene-1,3-dicarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20I3N3O7/c1-6(25)22-14-12(18)9(15(28)20-2-7(26)4-23)11(17)10(13(14)19)16(29)21-3-8(27)5-24/h7-8,23-24,26-27H,2-5H2,1H3,(H,20,28)(H,21,29)(H,22,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHCBLTRDEYPMFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C(=C(C(=C1I)C(=O)NCC(CO)O)I)C(=O)NCC(CO)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20I3N3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20953226 | |

| Record name | N~1~,N~3~-Bis(2,3-dihydroxypropyl)-5-[(1-hydroxyethylidene)amino]-2,4,6-triiodobenzene-1,3-dicarboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20953226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

747.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31127-80-7, 66108-90-5 | |

| Record name | 5-Acetamido-N,N′-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31127-80-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Acetylamino)-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodobenzene-1,3-dicarboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031127807 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N~1~,N~3~-Bis(2,3-dihydroxypropyl)-5-[(1-hydroxyethylidene)amino]-2,4,6-triiodobenzene-1,3-dicarboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20953226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-acetylamino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenecarboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.104.040 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (R*,R*)-(±)-5-(acetylamino)-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthaldiamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.129 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-Benzenedicarboxamide, 5-(acetylamino)-N1,N3-bis(2,3-dihydroxypropyl)-2,4,6-triiodo | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-(ACETYLAMINO)-N,N'-BIS(2,3-DIHYDROXYPROPYL)-2,4,6-TRIIODOBENZENE-1,3-DICARBOXAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BK2UH2P436 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.